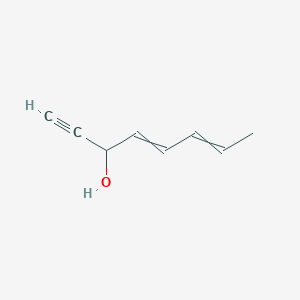
Octa-4,6-dien-1-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-4,6-dien-1-YN-3-OL is an organic compound characterized by the presence of both double and triple bonds, as well as a hydroxyl group. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octa-4,6-dien-1-YN-3-OL typically involves multi-step processes. One common method includes the hydrostannation/Stille coupling reaction. For instance, a tandem one-pot hydrostannation/Stille coupling can be employed using reagents like Me3SnCl, Pd2dba3, and tri-2-furylphosphine . The reaction conditions often involve heating to reflux and using solvents like Et2O (diethyl ether).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Octa-4,6-dien-1-YN-3-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like FeCl3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Octa-4,6-dien-1-YN-3-OL has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octa-4,6-dien-1-YN-3-OL involves its interaction with various molecular targets and pathways. The presence of both double and triple bonds allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry. The hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Linalool: A monoterpenoid with a similar structure, but with different functional groups and applications.
Uniqueness
Octa-4,6-dien-1-YN-3-OL is unique due to its combination of double and triple bonds along with a hydroxyl group. This combination allows it to undergo a wide variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
106950-03-2 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
octa-4,6-dien-1-yn-3-ol |
InChI |
InChI=1S/C8H10O/c1-3-5-6-7-8(9)4-2/h2-3,5-9H,1H3 |
InChI Key |
RLLKIJNPVVBTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


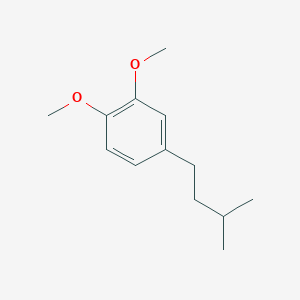
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
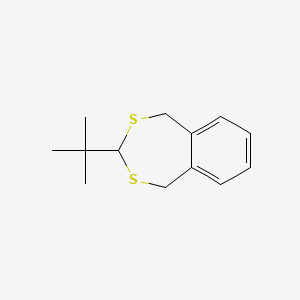

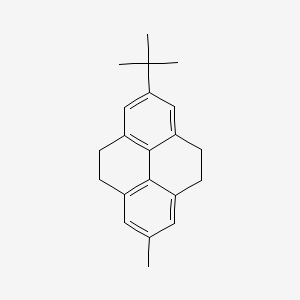
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
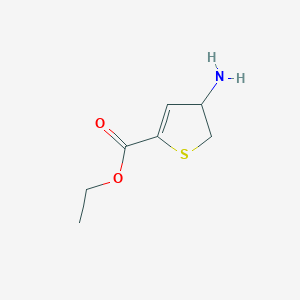
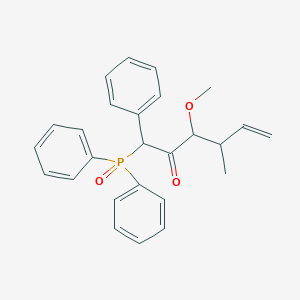

![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
